molecular formula C21H25F3N4O6 B2565730 Thalidomide-NH-C6-NH2 TFA CAS No. 2093386-51-5

Thalidomide-NH-C6-NH2 TFA

Cat. No.: B2565730
CAS No.: 2093386-51-5
M. Wt: 486.448
InChI Key: VUTCFPKPHCMKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-NH-C6-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . It is used for research purposes .

Scientific Research Applications

Immunomodulatory Effects and Therapeutic Applications Thalidomide and its analogues, including Thalidomide-NH-C6-NH2 TFA, have been extensively studied for their immunomodulatory effects, particularly in the context of diseases with inflammatory and immunological bases. The mechanism through which Thalidomide exerts its effects involves the inhibition of TNFα mRNA expression and protein production by stimulated monocytes and activated T lymphocytes, leading to a reduction in serum TNFα levels and diminished cytokine gene expression at lesion sites. This process results in the alleviation of clinical symptoms in conditions such as erythema nodosum leprosum (ENL) associated with leprosy, highlighting its potential for treating inflammatory disorders (E. Sampaio et al., 2002).

Anti-Angiogenic and Antineoplastic Properties Research into Thalidomide's anti-angiogenic properties has opened avenues for its application in cancer therapy. Studies have demonstrated its efficacy in inhibiting microvessel growth, which is a critical factor in solid tumor development and metastasis. By targeting angiogenesis, Thalidomide and its derivatives offer a novel approach to cancer treatment, especially in conditions like multiple myeloma where traditional treatments have failed. The drug's ability to induce apoptosis or growth arrest in tumor cells further supports its therapeutic potential in oncology (E. Lepper et al., 2004).

Neurological Applications and Pain Management Thalidomide's effects on the central nervous system, including its sedative properties, have prompted research into its potential for treating neurodegenerative diseases and managing neuropathic pain. The drug's ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system, making it a candidate for conditions that require modulation of neuroinflammation or neurogenesis (A. Mercurio et al., 2017).

Mechanistic Insights and Future Directions Understanding the molecular mechanisms underlying Thalidomide's effects is crucial for optimizing its therapeutic use and minimizing adverse outcomes. Studies have highlighted the importance of TNFα modulation, inhibition of angiogenesis, and the potential role of oxidative stress and nitric oxide pathways in mediating the drug's teratogenic and therapeutic effects. Ongoing research aims to identify safer analogues of Thalidomide that retain its beneficial properties while reducing its potential for causing severe side effects (J. A. Gomes et al., 2018).

Future Directions

Thalidomide and its analogues have been used to effectively treat various diseases. Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .

Biochemical Analysis

Biochemical Properties

Thalidomide-NH-C6-NH2 TFA plays a crucial role in biochemical reactions by acting as an E3 ligase ligand-linker conjugate. It interacts with the cereblon protein, a component of the E3 ubiquitin ligase complex, which is responsible for tagging proteins with ubiquitin for degradation . The interaction between this compound and cereblon facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process is essential for regulating protein levels within cells and maintaining cellular homeostasis.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By promoting the degradation of specific target proteins, it can influence cell signaling pathways, gene expression, and cellular metabolism . For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can modulate immune responses by targeting proteins involved in immune cell activation and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and degradation by the proteasome. The selective degradation of target proteins is achieved through the specific recognition of the target protein by the Thalidomide-based cereblon ligand. This mechanism allows for the precise regulation of protein levels within cells and has potential therapeutic applications in diseases characterized by aberrant protein expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is stable when stored at -20°C for up to three years in powder form and up to two years in solvent form . Repeated freeze-thaw cycles can lead to product inactivation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged protein degradation and modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation . It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins. This process can affect metabolic flux and metabolite levels within cells, leading to changes in cellular metabolism and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The efficient transport and distribution of this compound are crucial for its effectiveness in targeting specific proteins for degradation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it needs to be in proximity to its target proteins to facilitate their degradation. Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTCFPKPHCMKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.